![molecular formula C22H12Cl2F3NO B2712540 2-(2,4-Dichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline CAS No. 337921-85-4](/img/structure/B2712540.png)
2-(2,4-Dichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,4-Dichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline is a useful research compound. Its molecular formula is C22H12Cl2F3NO and its molecular weight is 434.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Optical Properties : A study by Zeyada, El-Nahass, and El-Shabaan (2016) investigated the structural and optical properties of 4H-pyrano[3,2-c]quinoline derivatives thin films. These compounds, including analogs of the specified chemical, exhibit significant polycrystalline structures and nanocrystallite dispersion in an amorphous matrix upon thermal deposition to form thin films. Their optical properties, including absorption parameters and electron transition types, were determined, making them applicable in materials science and photonics (Zeyada, El-Nahass, & El-Shabaan, 2016).
Photovoltaic Properties : The same authors also explored the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives in the fabrication of organic–inorganic photodiode devices. These derivatives, including compounds structurally similar to 2-(2,4-Dichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline, were found to exhibit rectification behavior and photovoltaic properties under illumination, making them suitable for use in photodiodes (Zeyada, El-Nahass, & El-Shabaan, 2016).
Corrosion Inhibition : Another study focused on the potential use of quinoxaline derivatives as corrosion inhibitors. For instance, Zarrouk et al. (2014) performed quantum chemical calculations on quinoxalines compounds, including those structurally related to the chemical , demonstrating their effectiveness as corrosion inhibitors for metals in acidic media. This application is significant in the field of industrial chemistry and materials protection (Zarrouk et al., 2014).
Electrochromic Properties : The synthesis and electrochromic properties of conducting copolymers involving dioxocino- and dithiocino-quinoxalines with bithiophene have been studied, indicating potential applications in electrochromic devices. These compounds, which are chemically related to this compound, show promise in the development of novel electrochromic materials (Beyazyildirim et al., 2006).
Antioxidant and Anticancer Properties : Some quinoxaline derivatives have been studied for their biological properties. For example, Xi & Liu (2014) synthesized quinolines with ferrocenyl groups, showing significant antioxidative effects, suggesting potential pharmaceutical applications. Additionally, studies on quinoxaline derivatives as kinase inhibitors in cancer research have been conducted, indicating their relevance in medicinal chemistry (Xi & Liu, 2014).
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12Cl2F3NO/c23-16-8-9-20(18(24)12-16)29-21-17(11-14-4-1-2-7-19(14)28-21)13-5-3-6-15(10-13)22(25,26)27/h1-12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLYEFBIBIUVFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)OC3=C(C=C(C=C3)Cl)Cl)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12Cl2F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-chlorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2712458.png)
![(1S,2S,5R)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride](/img/structure/B2712459.png)

![N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2712464.png)
![(Z)-2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one](/img/structure/B2712465.png)
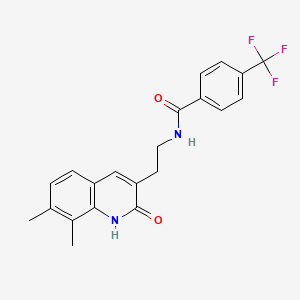
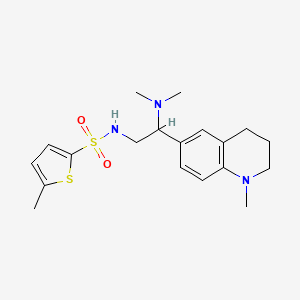
![2-(4-Acetylbenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2712469.png)
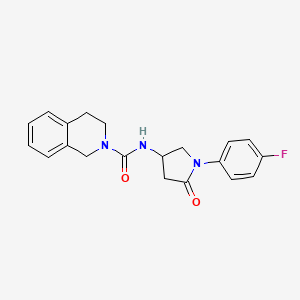
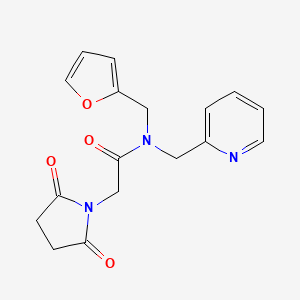
![8-(2-methoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2712472.png)
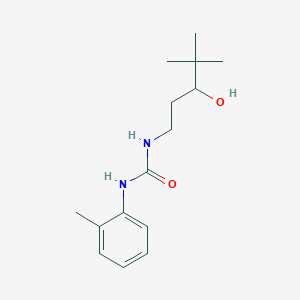

![N-(2-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2712479.png)
